3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide
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Overview
Description
3-[4-[2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenyl-3-pyrazolyl]-N,N-dimethylbenzenesulfonamide is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Crystal Structure and Antileishmania Activity
- Conformation Differences in N-Arenesulfonyl-1H-Pyrazol-3-yl Derivatives : These compounds, closely related to the specified chemical, have shown notable differences in their molecular conformations. These differences are significant in the context of their antileishmania activity, as seen in a study comparing their behaviors in solid-state versus aqueous media (Borges et al., 2014).
Antimicrobial Activities
- Synthesis and Evaluation for Antimicrobial Activities : Similar compounds have been synthesized and evaluated for their antimicrobial properties. These include derivatives like 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4H-quinazolin-3-yl)benzenesulfonamide, showing potential against various bacterial strains (Sojitra et al., 2016).
Photodynamic Therapy for Cancer Treatment
- Zinc Phthalocyanine Derivatives for Photodynamic Therapy : Research has shown the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer and Anti-HCV Properties
- Celecoxib Derivatives for Anti-Inflammatory and Anticancer Activities : Derivatives of celecoxib incorporating the benzenesulfonamide moiety have been studied for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This highlights the multifaceted therapeutic potential of these compounds (Küçükgüzel et al., 2013).
Synthesis and Biological Evaluation
- Synthesis and Evaluation of Thiazolyl and Thiadiazolyl Derivatives : Pyrazolyl benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These studies provide insights into the bioactivity and potential therapeutic applications of such compounds (Bekhit et al., 2008).
Properties
Molecular Formula |
C27H22N6O2S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
3-[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1-phenylpyrazol-3-yl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C27H22N6O2S/c1-32(2)36(34,35)23-12-8-9-19(16-23)26-21(18-33(31-26)22-10-4-3-5-11-22)15-20(17-28)27-29-24-13-6-7-14-25(24)30-27/h3-16,18H,1-2H3,(H,29,30)/b20-15+ |
InChI Key |
PSDPERIMKWHVLJ-HMMYKYKNSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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